molecular formula C13H11N5O B5584804 4-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}phenol

4-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}phenol

Cat. No.: B5584804
M. Wt: 253.26 g/mol
InChI Key: CWVHXBBIXWGQBP-LZYBPNLTSA-N
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Description

4-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}phenol is a complex organic compound that features a triazole ring, a pyrrole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}phenol typically involves multi-step organic reactions. One common method starts with the formation of the triazole ring through the reaction of hydrazine with an appropriate nitrile. This is followed by the formation of the pyrrole ring via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine. The final step involves the coupling of the triazole and pyrrole intermediates with a phenol derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}phenol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in coordination chemistry. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting their function . The phenol group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}phenol is unique due to its combination of a triazole ring, a pyrrole ring, and a phenol group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-[(E)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c19-13-5-3-11(4-6-13)18-7-1-2-12(18)8-16-17-9-14-15-10-17/h1-10,19H/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVHXBBIXWGQBP-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NN2C=NN=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/N2C=NN=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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